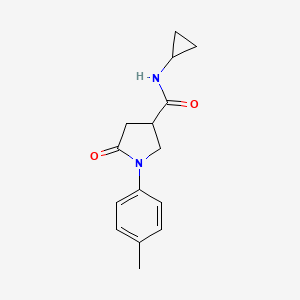![molecular formula C15H15N3OS2 B5035054 N-({[2-(phenylthio)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B5035054.png)
N-({[2-(phenylthio)ethyl]amino}carbonothioyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[2-(phenylthio)ethyl]amino}carbonothioyl)nicotinamide, commonly known as PHEN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and drug discovery. PHEN is a small molecule that belongs to the thioamide family and has a molecular weight of 376.5 g/mol.
Mechanism of Action
The mechanism of action of PHEN is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. PHEN has been shown to inhibit the activity of COX-2 by binding to its active site and preventing the production of inflammatory mediators such as prostaglandins. It has also been found to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and physiological effects:
PHEN has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. PHEN has also been found to induce apoptosis and cell cycle arrest in cancer cells. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. PHEN has also been found to exhibit antimicrobial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
PHEN has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. It has also been found to exhibit low toxicity in vitro and in vivo. However, PHEN has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability. It also has a short half-life in vivo, which can limit its therapeutic potential.
Future Directions
There are several future directions for the study of PHEN. One direction is to explore its potential applications in the treatment of various diseases such as cancer, inflammation, and microbial infections. Another direction is to study its mechanism of action in more detail, which can provide insights into its therapeutic potential. The development of novel analogs of PHEN with improved pharmacological properties is also a promising direction for future research. In addition, the use of PHEN as a tool compound for the study of enzyme activity and signaling pathways is another potential direction for future research.
Synthesis Methods
The synthesis of PHEN involves the reaction of 2-(phenylthio)ethylamine with nicotinoyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent such as dichloromethane or ethanol. The resulting product is then purified using chromatographic techniques such as column chromatography or HPLC. The yield of the synthesis varies depending on the reaction conditions and the purity of the starting materials.
Scientific Research Applications
PHEN has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of biological activities such as anti-inflammatory, antitumor, and antimicrobial properties. PHEN has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
properties
IUPAC Name |
N-(2-phenylsulfanylethylcarbamothioyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c19-14(12-5-4-8-16-11-12)18-15(20)17-9-10-21-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOSVLCQRFADEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=S)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[(2,3,3-trichloro-2-propen-1-yl)oxy]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5034976.png)
![1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]-4-methylpiperidine](/img/structure/B5034978.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5034987.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5034994.png)

![4-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 4-chlorobenzoate](/img/structure/B5035003.png)
![2-[5-(2-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5035011.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide](/img/structure/B5035014.png)
![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(4-chlorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5035017.png)
![N-{1-[1-(2-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5035025.png)

![3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5035051.png)
![N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B5035065.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5035073.png)